molecular formula C22H20ClFN2 B12601904 4-{4-[4-(4-Chloro-3-fluorophenyl)piperidin-4-yl]phenyl}pyridine CAS No. 917807-89-7

4-{4-[4-(4-Chloro-3-fluorophenyl)piperidin-4-yl]phenyl}pyridine

Cat. No.: B12601904
CAS No.: 917807-89-7
M. Wt: 366.9 g/mol
InChI Key: JRBHTGSZNVGWIR-UHFFFAOYSA-N
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Description

4-{4-[4-(4-Chloro-3-fluorophenyl)piperidin-4-yl]phenyl}pyridine is a complex organic compound that features a piperidine ring substituted with a 4-chloro-3-fluorophenyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[4-(4-Chloro-3-fluorophenyl)piperidin-4-yl]phenyl}pyridine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions such as temperature and solvent, and ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-{4-[4-(4-Chloro-3-fluorophenyl)piperidin-4-yl]phenyl}pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-{4-[4-(4-Chloro-3-fluorophenyl)piperidin-4-yl]phenyl}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[4-(4-Chloro-3-fluorophenyl)piperidin-4-yl]phenyl}pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, which can modulate the activity of the target molecules and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[4-(4-Chloro-3-fluorophenyl)piperidin-4-yl]phenyl}pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a pyridine ring and halogenated phenyl group makes it a valuable scaffold for drug development and organic synthesis.

Properties

CAS No.

917807-89-7

Molecular Formula

C22H20ClFN2

Molecular Weight

366.9 g/mol

IUPAC Name

4-[4-[4-(4-chloro-3-fluorophenyl)piperidin-4-yl]phenyl]pyridine

InChI

InChI=1S/C22H20ClFN2/c23-20-6-5-19(15-21(20)24)22(9-13-26-14-10-22)18-3-1-16(2-4-18)17-7-11-25-12-8-17/h1-8,11-12,15,26H,9-10,13-14H2

InChI Key

JRBHTGSZNVGWIR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)C3=CC=NC=C3)C4=CC(=C(C=C4)Cl)F

Origin of Product

United States

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